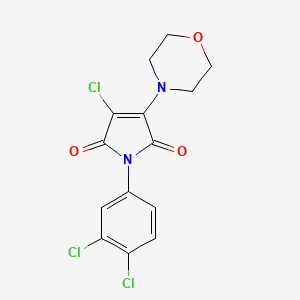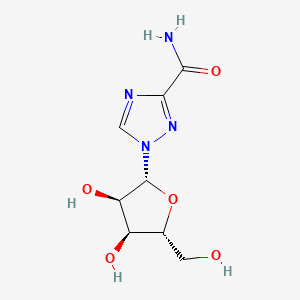
Ro 363
説明
Ro 363 is a selective beta 1-adrenoceptor agonist.
科学的研究の応用
循環器研究
Ro 363は、強力で選択性の高いβ1アドレナリン受容体アゴニストです 。これは、心臓の収縮力を高めることができる有効な強心剤です。そのため、循環器研究において特に有用です。
心筋収縮力:This compoundは、心筋収縮力を高めることができます 。これは、心臓が収縮して血液を送り出す能力を指します。this compoundは、心筋収縮力を高めることで、心臓のポンプ機能が損なわれている状態における心臓機能を改善する可能性があります。
作用機序
Ro 363, also known as 1-(3,4-Dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol or 4-(3-((3,4-Dimethoxyphenethyl)amino)-2-hydroxypropoxy)benzene-1,2-diol, is a potent and highly selective β1-adrenoceptor agonist .
Target of Action
The primary target of this compound is the β1-adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.
Mode of Action
This compound interacts with its target, the β1-adrenoceptor, to stimulate a response. It is an effective inotropic stimulant, meaning it increases the force of the heart’s contractions . This interaction results in pronounced increases in myocardial contractility .
Biochemical Pathways
The activation of β1-adrenoceptors by this compound leads to an increase in cyclic AMP (cAMP) inside the cell, which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins, leading to changes in their activity. This can result in increased heart rate and contractility .
Result of Action
The activation of β1-adrenoceptors by this compound leads to a decrease in diastolic blood pressure and an increase in myocardial contractility . This can help improve the pumping efficiency of the heart, which can be beneficial in conditions such as heart failure.
特性
IUPAC Name |
4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-24-18-6-3-13(9-19(18)25-2)7-8-20-11-14(21)12-26-15-4-5-16(22)17(23)10-15/h3-6,9-10,14,20-23H,7-8,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNBEBPVKCJZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996023 | |
| Record name | 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74513-77-2 | |
| Record name | Ro 363 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Ro 363 and what are the downstream effects of this interaction?
A1: this compound is a selective β1-adrenoceptor agonist. [, , , , ] β1-adrenoceptors are primarily found in the heart and their stimulation leads to increased heart rate (chronotropic effect) and increased force of contraction (inotropic effect). [, , , ]
Q2: Are there any studies that investigate the effects of this compound in models of cardiac dysfunction?
A3: Yes, research using a rat model of cardiac failure induced by myocardial infarction found that this compound's inotropic response was reduced, mirroring the desensitization observed with the non-selective β-adrenoceptor agonist isoprenaline. [, ] This suggests a potential involvement of altered β1-adrenoceptor signaling pathways in heart failure. [, ]
Q3: Are there any specific tissues or organs where the effects of this compound have been studied beyond the cardiovascular system?
A4: Studies have examined the effects of this compound in rat ileum and costo-uterine muscle. Interestingly, despite being considered a β1-adrenoceptor agonist, this compound displayed very low potency in these tissues, which are predominantly populated by β3-adrenoceptors. [, ] This suggests a low affinity of this compound for the β3-adrenoceptor subtype. [, ]
Q4: Is there evidence of β-adrenoceptor subtype differences in response to this compound across species?
A5: Research suggests potential species-related differences in β-adrenoceptor responses. For instance, in studies using guinea pig trachea, this compound demonstrated a limited capacity to induce relaxation, suggesting a minimal role of β1-adrenoceptors in this tissue. [] Conversely, β2-adrenoceptor agonists effectively relaxed guinea pig trachea, highlighting the varying distribution and function of β-adrenoceptor subtypes across species. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B1680617.png)


